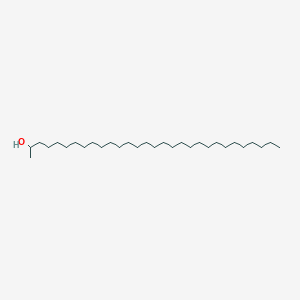
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate: is an organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a phthalimide moiety and a nitrophenyl group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Nitration of Benzene Ring: The nitrophenyl group is introduced by nitrating a suitable benzene derivative using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the phthalimide moiety with the nitrophenyl group through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phthalimide derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate can be compared with other phthalimide derivatives and nitrophenyl compounds:
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-methylphthalimide share similar structural features but differ in their reactivity and applications.
Nitrophenyl Compounds: Compounds like 3-nitrobenzaldehyde and 3-nitrobenzoic acid have similar nitrophenyl groups but differ in their functional groups and chemical behavior.
The uniqueness of this compound lies in its combination of the phthalimide and nitrophenyl moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6329-27-7 |
|---|---|
Fórmula molecular |
C18H14N2O6 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H14N2O6/c1-26-16(21)10-15(11-5-4-6-12(9-11)20(24)25)19-17(22)13-7-2-3-8-14(13)18(19)23/h2-9,15H,10H2,1H3 |
Clave InChI |
IWWAAMGBEKMCBB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



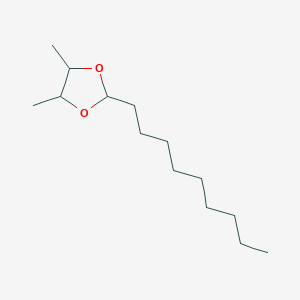
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
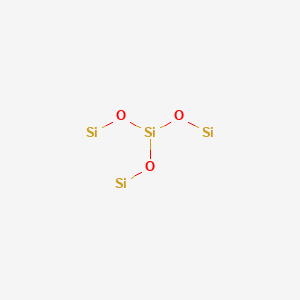


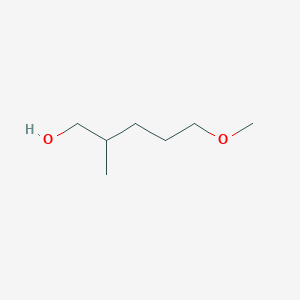
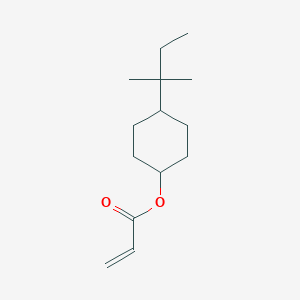
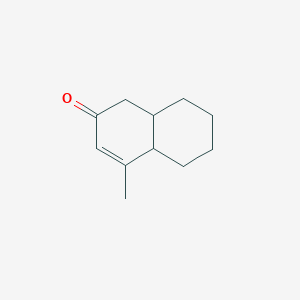
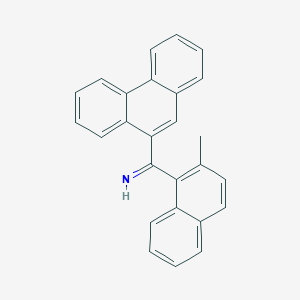
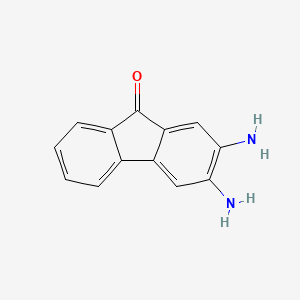
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

